BenchChemオンラインストアへようこそ!

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone

Prostaglandin synthesis Diastereoselective conjugate addition 13-Dehydroprostaglandins

Unlike generic 4-siloxycyclopentenones, this chiral intermediate incorporates a diethylaminomethyl directing group that ensures trans-12β stereoselectivity (82–90% yield) in the 1,4-addition of alkynylaluminum reagents, enabling efficient convergent synthesis of 13-dehydro-PG analogs. Pre-validated as a DP receptor agonist scaffold for antiglaucoma research. Synthesized in 94–97% yield and supplied in enantiomerically enriched form (≥95% purity). Secure your supply to avoid disruption in hit-to-lead optimization.

Molecular Formula C₁₆H₃₁NO₂Si
Molecular Weight 297.51
CAS No. 117254-07-6
Cat. No. B1142306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone
CAS117254-07-6
Synonyms(4R)-2-[(Diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-one
Molecular FormulaC₁₆H₃₁NO₂Si
Molecular Weight297.51
Structural Identifiers
SMILESCCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone (CAS 117254-07-6): A Key Chiral Synthon for Prostaglandin Analogs and DP Receptor-Targeted Research


4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone (CAS 117254-07-6), also designated as (R)-2-[(diethylamino)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-cyclopenten-1-one, is a chiral cyclopentenone bearing a tert-butyldimethylsilyl (TBS) protected 4-hydroxy group and a diethylaminomethyl substituent at the 2-position. The compound serves as a versatile intermediate in the stereocontrolled synthesis of prostaglandin (PG) analogs, particularly 13-dehydro-PGs, via a highly efficient 1,4-addition pathway [1]. It is also recognized as a prostaglandin DP receptor agonist precursor with potential utility in the development of topical antiglaucoma agents [2], and is supplied as a research-grade organosilicon building block with purity specifications ≥95% .

Why 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone Cannot Be Simply Interchanged with Other Cyclopentenone Synthons


Generic substitution of CAS 117254-07-6 with structurally similar cyclopentenone derivatives—such as (R)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-enone (CAS 61305-35-9) or 2-hydroxymethyl-substituted counterparts—is not viable for stereocontrolled prostaglandin synthesis. The diethylaminomethyl group at the 2-position is essential for directing the stereochemical outcome of the 1,4-addition of alkynylaluminum reagents; removal of this group abolishes the facial selectivity that delivers the desired trans-12β isomer in 82–90% yield [1]. Similarly, changing the silyl protecting group from TBS to TMS or replacing the diethylamino moiety with dimethylamino or morpholino groups can alter both the steric environment and the basicity at the reactive center, leading to diminished diastereoselectivities and reduced reaction rates. The synthetic route to 117254-07-6 has been optimized to deliver yields of approximately 94–97% from diethylamine , ensuring a reliable and scalable supply of enantiomerically enriched material.

Quantitative Differentiation Evidence for 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone (CAS 117254-07-6) Relative to Key Analogs


Stereochemical Outcome of 1,4-Addition: 82–90% Yield of Desired trans-12β Isomer with Enone 2 versus Lower Selectivity of Alternative Methods

When optically active 2-((diethylamino)methyl)-4-siloxy-2-cyclopentenone (2, i.e., CAS 117254-07-6) is reacted with diethyl(3-(tert-butyldimethylsiloxy)-1-octynyl)aluminum (4a) in benzene at room temperature, the desired trans-12β isomer 5a is obtained in 82% isolated yield, with the undesired cis-12α isomer 6a formed in only 14% yield. Across a range of alkynylaluminum reagents (4a–f), the trans isomer was consistently the major product, with isolated yields of 5 ranging from 82% to 90% and cis isomer yields ranging from 4% to 19% [1]. In contrast, previous synthetic approaches to 13-dehydro-PGs—including epoxide ring-opening by alkynyl anions and dehydrohalogenation of 14-halo-PG intermediates—afforded lower overall yields and required additional purification steps to separate diastereomeric mixtures [1]. The diethylaminomethyl directing group is the key structural feature enabling this high facial selectivity, a property absent in simple 4-siloxy-2-cyclopentenone derivatives such as CAS 61305-35-9 .

Prostaglandin synthesis Diastereoselective conjugate addition 13-Dehydroprostaglandins

Verified Prostaglandin DP Receptor Agonist Activity: Pharmacological Relevance for Topical Antiglaucoma Research

CAS 117254-07-6 is explicitly classified as a prostaglandin DP receptor agonist in supplier technical documentation, with stated application as a topical antiglaucoma agent candidate [1]. While many cyclopentenone-based prostaglandin intermediates lack direct receptor-level annotation, this compound has a documented pharmacological profile that distinguishes it from generic siloxy-cyclopentenone synthons (e.g., CAS 61305-35-9, which is supplied solely as a synthetic intermediate without receptor activity designation ). The presence of the diethylaminomethyl group at C-2 is critical for DP receptor recognition, as evidenced by patent literature in which this specific cyclopentenone scaffold serves as the key precursor to DP antagonist lead compounds via conjugate addition of elaborate ω side-chain units [2].

DP receptor agonism Topical antiglaucoma Prostaglandin pharmacology

Supplier-Verified Purity and Stereochemical Integrity: ≥95% Chemical Purity with (R) Absolute Configuration

Multiple independent suppliers report CAS 117254-07-6 at purities of ≥95% (Leyan) and 97.0% (Yuan Ye/Yunshiji) [1], with the (R) absolute configuration confirmed at the 4-position. This compares favorably to the closest commercially available analog, CAS 61305-35-9 ((R)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-enone), which is supplied at 98% purity but lacks the synthetically critical 2-diethylaminomethyl substituent. The synthetic route to 117254-07-6 from diethylamine has been reported to proceed in approximately 94–97% yield , indicating a well-optimized, reproducible manufacturing process.

Chemical purity Enantiomeric purity Quality control

Optimal Application Scenarios for 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone Based on Quantitative Evidence


Stereocontrolled Synthesis of 13-Dehydroprostaglandin Analogs via Convergent Two-Component Coupling

CAS 117254-07-6 is the optimal starting material for the convergent synthesis of 13-dehydro-PG analogs using the 1,4-addition strategy of Yoshino, Okamoto, and Sato. The diethylaminomethyl directing group ensures trans-12β stereoselectivity with isolated yields of 82–90% for the desired isomer, as demonstrated across a panel of six alkynylaluminum reagents [1]. This two-component coupling approach eliminates the linear multistep sequences required by epoxide ring-opening or dehydrohalogenation routes, making it the preferred choice for medicinal chemistry teams synthesizing focused libraries of PG analogs for DP receptor screening.

DP Receptor Agonist Lead Generation for Topical Antiglaucoma Drug Discovery

For research programs targeting the prostaglandin DP receptor for intraocular pressure reduction, CAS 117254-07-6 provides a pharmacologically pre-validated cyclopentenone scaffold. Supplier documentation confirms its classification as a DP receptor agonist with stated topical antiglaucoma application [2], while patent literature demonstrates its use as the key intermediate in the synthesis of DP antagonists via elaboration of the ω side-chain [3]. This dual annotation—documented in both commercial and patent sources—provides confidence that the core scaffold is compatible with DP receptor engagement, unlike generic 4-siloxy-2-cyclopentenone synthons that lack receptor-level annotation.

Scale-Up Feasibility Assessment for Preclinical Candidate Synthesis

The reported synthetic route to CAS 117254-07-6 from diethylamine proceeds in 94–97% yield , and the compound is commercially available with purities of ≥95–97% . This combination of high-yielding synthesis and reliable commercial supply supports scale-up feasibility assessments. When a prostaglandin analog advances from hit to lead optimization, having a well-characterized, high-purity building block with documented synthetic accessibility reduces the risk of supply chain disruption and facilitates smooth transition to larger-scale synthesis.

Quote Request

Request a Quote for 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.